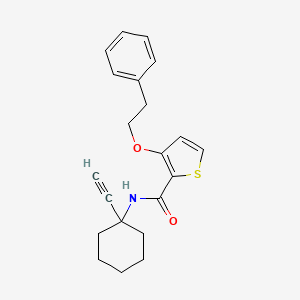
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate is a complex organic compound with the molecular formula C63H117BrO5 It is characterized by the presence of a benzoate core substituted with three octadecyloxy groups and a bromoethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate typically involves the esterification of 3,4,5-tris(octadecyloxy)benzoic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis will produce the corresponding carboxylic acid and alcohol .
Scientific Research Applications
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, nucleic acids, or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(octadecyloxy)benzoic acid: Lacks the bromoethyl group but shares the same benzoate core and octadecyloxy substituents.
2-Bromoethyl benzoate: Contains the bromoethyl group but lacks the octadecyloxy substituents.
3,4,5-Tris(octadecyloxy)benzyl alcohol: Contains the octadecyloxy substituents but has a benzyl alcohol group instead of the bromoethyl ester.
Uniqueness
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate is unique due to the combination of its bromoethyl ester group and three octadecyloxy substituents. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the bromoethyl group allows for nucleophilic substitution reactions, while the octadecyloxy groups contribute to its hydrophobicity and potential interactions with lipid membranes .
Properties
CAS No. |
919091-74-0 |
|---|---|
Molecular Formula |
C63H117BrO5 |
Molecular Weight |
1034.5 g/mol |
IUPAC Name |
2-bromoethyl 3,4,5-trioctadecoxybenzoate |
InChI |
InChI=1S/C63H117BrO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-53-66-60-57-59(63(65)69-56-52-64)58-61(67-54-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62(60)68-55-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h57-58H,4-56H2,1-3H3 |
InChI Key |
WOTXTHKSELOLIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

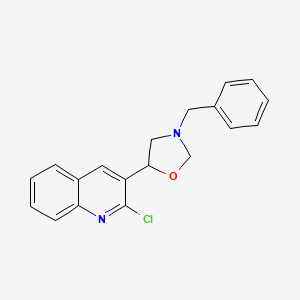
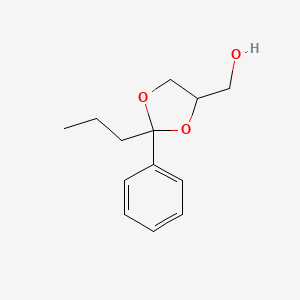
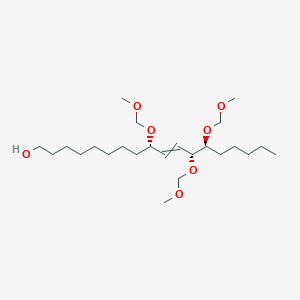
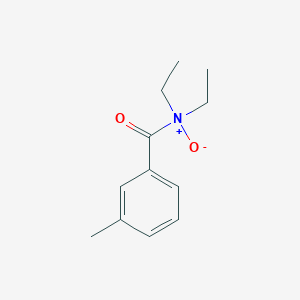
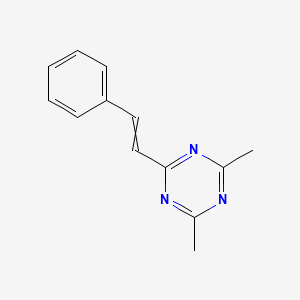
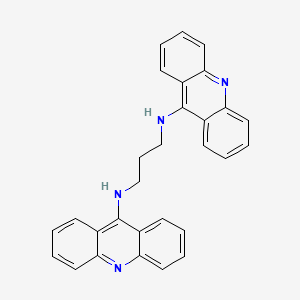

![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
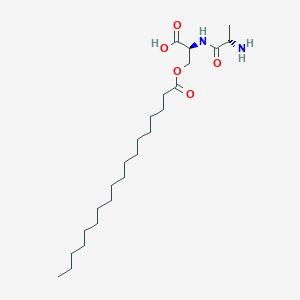
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
